molecular formula C9H18N2O B1267885 2-Amino-3-methyl-1-pyrrolidin-1-YL-butan-1-one CAS No. 54164-07-7

2-Amino-3-methyl-1-pyrrolidin-1-YL-butan-1-one

Cat. No. B1267885
CAS RN: 54164-07-7
M. Wt: 170.25 g/mol
InChI Key: IHBAVXVTGLANPI-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-methyl-1-pyrrolidin-1-YL-butan-1-one and related compounds typically involves innovative methods to introduce functional groups at specific positions on the pyrrolidine ring. For instance, one approach described involves the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the introduction of different substituents at the C-2 and C-3 positions with a trans relationship exclusively obtained (Boto, Hernández, de Leon, & Suárez, 2001). Another method includes an asymmetric Michael addition and a stereoselective alkylation, yielding key intermediates for further transformations (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including 2-Amino-3-methyl-1-pyrrolidin-1-YL-butan-1-one, has been elucidated through various spectroscopic techniques. These structures often feature a pyrrolidine core with various substituents that influence the compound's reactivity and physical properties. X-ray crystallography and spectroscopic methods (NMR, IR) are commonly used to confirm the molecular configuration, functional groups, and stereochemistry of these compounds (Macías, Castillo, & Portilla, 2018).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. For example, they can undergo cyclization reactions to form various heterocyclic compounds, highlighting their utility in synthetic organic chemistry (Klappa, Rich, & McNeill, 2002). Their reactivity can be further manipulated through substitutions at different positions on the ring, enabling the synthesis of complex molecules with specific biological activities.

Scientific Research Applications

Synthesis of Key Intermediates in Antibiotic Development

2-Amino-3-methyl-1-pyrrolidin-1-YL-butan-1-one plays a crucial role as an intermediate in the synthesis of compounds like premafloxacin, which was under development as an antibiotic for veterinary use. The process involves asymmetric Michael addition and stereoselective alkylation, highlighting its importance in developing efficient and practical synthetic routes for pharmacologically significant compounds (Fleck et al., 2003).

Route to N-Amino-1H-Pyrrolo[2,3-b]pyridines

The compound serves as a starting point in novel synthetic routes to produce N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines. These routes demonstrate the compound's versatility in creating heterocyclic structures with potential applications in pharmaceutical and chemical research (Chudinov et al., 2007).

Development of Five-Membered Heterocyclic Compounds

The synthesis of 2,5-Disubstituted Pyrroles and Pyrrolidines through intramolecular cyclization of 6-Amino-3-keto Sulfones showcases the use of the compound in generating a variety of five-membered heterocyclic structures. This method is significant in the pharmaceutical industry for creating compounds with potential biological activities (Benetti et al., 2002).

Aerobic Oxidation of Cyclic Amines to Lactams

The compound is involved in the oxidative transformation of cyclic amines to lactams, catalyzed by CeO2-supported gold nanoparticles. This process is crucial for producing important chemical feedstocks like 2-pyrrolidone and caprolactam, demonstrating its relevance in industrial chemistry and materials science (Dairo et al., 2016).

Molecular Structure Analysis

Computational studies on compounds like 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione provide insights into their equilibrium geometry, vibrational spectra, and electronic structure. This research underlines the importance of the compound in the field of molecular structure analysis and its potential antioxidant activity (Boobalan et al., 2014).

properties

IUPAC Name

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBAVXVTGLANPI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332247
Record name (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-1-pyrrolidin-1-YL-butan-1-one

CAS RN

54164-07-7
Record name (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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